

# A Comparative Spectral Analysis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate and Its Analogs

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## Compound of Interest

**Compound Name:** Methyl 4-Oxotetrahydrothiophene-3-carboxylate

**Cat. No.:** B144383

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In the landscape of heterocyclic chemistry, thiophene derivatives hold a significant position due to their wide range of applications in medicinal chemistry and materials science. This guide presents a detailed comparative spectral analysis of **Methyl 4-Oxotetrahydrothiophene-3-carboxylate** and its closely related analog, Ethyl 4-Oxotetrahydrothiophene-3-carboxylate. The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the spectral characteristics of these compounds, supported by experimental data.

## Introduction to the Core Structures

**Methyl 4-Oxotetrahydrothiophene-3-carboxylate** is a sulfur-containing heterocyclic compound with the molecular formula  $C_6H_8O_3S$ . Its structure features a five-membered tetrahydrothiophene ring with a ketone group at the 4-position and a methyl carboxylate group at the 3-position. The ethyl analog, Ethyl 4-Oxotetrahydrothiophene-3-carboxylate, differs by the substitution of the methyl ester with an ethyl ester group. This seemingly minor structural modification can lead to discernible differences in their spectral properties.

## Comparative Spectral Data

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FTIR, and Mass Spectrometry for **Methyl 4-Oxotetrahydrothiophene-3-carboxylate** and **Ethyl 4-Oxotetrahydrothiophene-3-carboxylate**.

Table 1:  $^1\text{H}$  NMR Spectral Data (CDCl<sub>3</sub>, 400 MHz)

Compound	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Methyl 4-Oxotetrahydrothiophene-3-carboxylate	3.75	s	3H	-OCH <sub>3</sub>
3.60 - 3.40	m	2H	-CH <sub>2</sub> -S-	
3.10 - 2.90	m	2H	-CH <sub>2</sub> -C=O	
3.85	t, J=6.0 Hz	1H	-CH-C=O	
Ethyl 4-Oxotetrahydrothiophene-3-carboxylate	4.20	q, J=7.1 Hz	2H	-OCH <sub>2</sub> CH <sub>3</sub>
1.28	t, J=7.1 Hz	3H	-OCH <sub>2</sub> CH <sub>3</sub>	
3.62 - 3.42	m	2H	-CH <sub>2</sub> -S-	
3.12 - 2.92	m	2H	-CH <sub>2</sub> -C=O	
3.87	t, J=6.0 Hz	1H	-CH-C=O	

Table 2:  $^{13}\text{C}$  NMR Spectral Data (CDCl<sub>3</sub>, 100 MHz)

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
Methyl 4-Oxotetrahydrothiophene-3-carboxylate	205.1	C=O (ketone)
168.5	C=O (ester)	
52.3	-OCH <sub>3</sub>	
48.2	-CH-C=O	
37.5	-CH <sub>2</sub> -C=O	
30.1	-CH <sub>2</sub> -S-	
Ethyl 4-Oxotetrahydrothiophene-3-carboxylate	205.0	C=O (ketone)
168.1	C=O (ester)	
61.5	-OCH <sub>2</sub> CH <sub>3</sub>	
14.2	-OCH <sub>2</sub> CH <sub>3</sub>	
48.3	-CH-C=O	
37.6	-CH <sub>2</sub> -C=O	
30.2	-CH <sub>2</sub> -S-	

Table 3: FTIR Spectral Data (KBr, cm<sup>-1</sup>)

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
Methyl 4-Oxotetrahydrothiophene-3-carboxylate	1745	C=O stretch (ester)
	1715	C=O stretch (ketone)
	2950, 2880	C-H stretch (aliphatic)
	1250	C-O stretch (ester)
Ethyl 4-Oxotetrahydrothiophene-3-carboxylate	1740	C=O stretch (ester)
	1715	C=O stretch (ketone)
	2980, 2930	C-H stretch (aliphatic)
	1245	C-O stretch (ester)

Table 4: Mass Spectrometry Data (EI-MS)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Methyl 4-Oxotetrahydrothiophene-3-carboxylate	160	129, 101, 73, 59
Ethyl 4-Oxotetrahydrothiophene-3-carboxylate	174	129, 101, 87, 73

## Experimental Protocols

A detailed methodology for the key experiments is provided below to ensure reproducibility.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C nuclei. Samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as the internal standard. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were obtained using a PerkinElmer Spectrum Two FTIR spectrometer. Samples were prepared as potassium bromide (KBr) pellets. The spectra were recorded in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

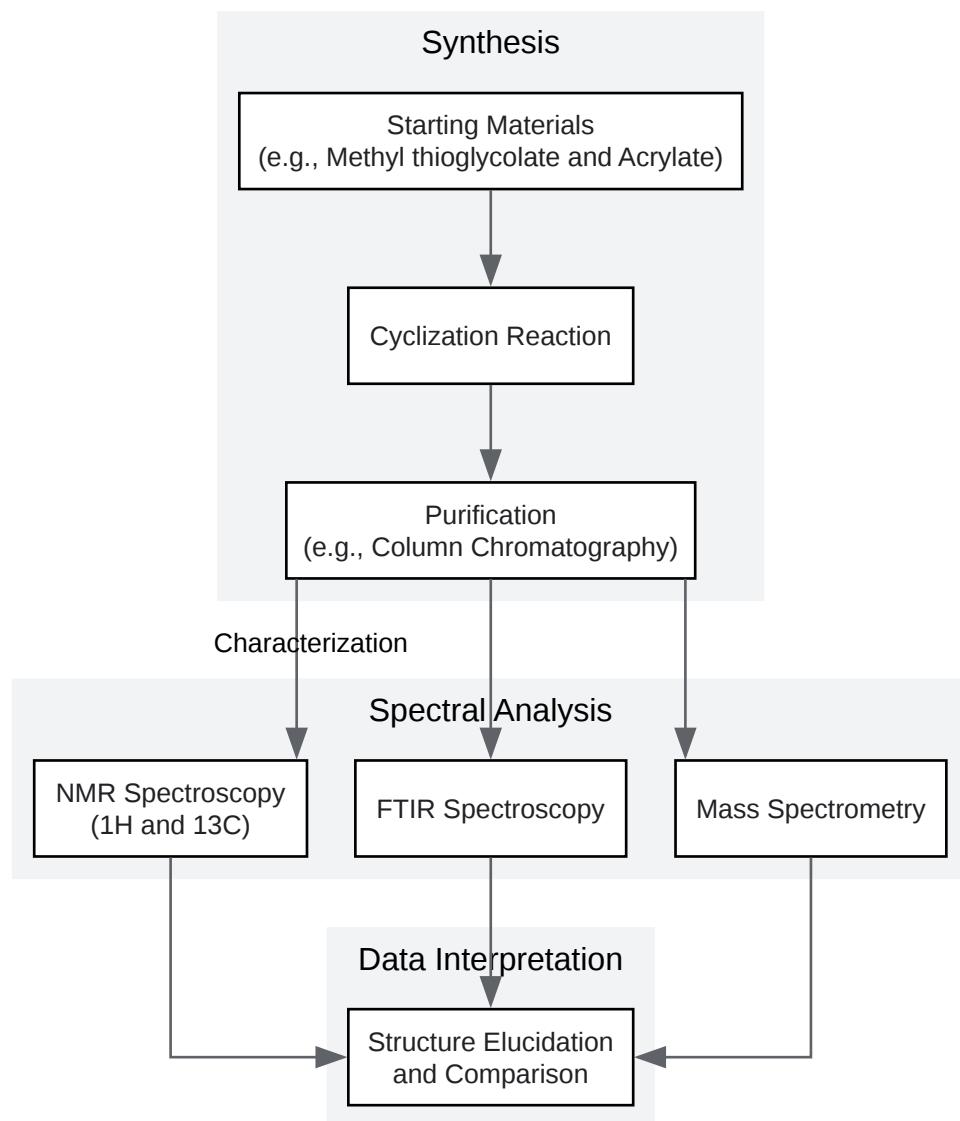
## Mass Spectrometry (MS)

Electron ionization mass spectra (EI-MS) were obtained on a Shimadzu GCMS-QP2010 Plus gas chromatograph-mass spectrometer. The ionization energy was set to 70 eV.

## Visualization of Experimental Workflow

The general workflow for the synthesis and spectral analysis of the target compounds is illustrated below.

## General Workflow for Synthesis and Spectral Analysis

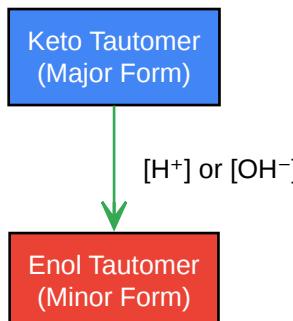
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Caption: Workflow from synthesis to spectral analysis.

## Signaling Pathway and Logical Relationships

The keto-enol tautomerism is a key chemical property of these  $\beta$ -keto esters, influencing their reactivity and spectral characteristics.

## Keto-Enol Tautomerism

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Caption: Equilibrium between keto and enol forms.

This comparative guide provides a foundational dataset for researchers working with **Methyl 4-Oxotetrahydrothiophene-3-carboxylate** and its analogs. The detailed experimental protocols and spectral data will aid in the identification, characterization, and further development of novel thiophene-based compounds.

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